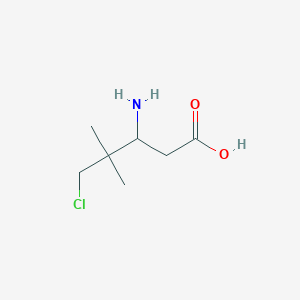![molecular formula C9H11O5PS B14223306 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid CAS No. 632326-96-6](/img/structure/B14223306.png)
4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid is a chemical compound known for its unique structure and properties. It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a dimethoxyphosphorothioyl group. This modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid typically involves the reaction of benzoic acid with dimethoxyphosphorothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H5COOH+(CH3O)2PSCl→C6H4COO(PS(OCH3)2)+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid involves its interaction with specific molecular targets. The phosphorothioyl group can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Dimethoxyphosphinothioyl)oxy]benzoic acid
- 4-[(Dimethoxyphosphoryl)oxy]benzoic acid
- 4-[(Dimethoxyphosphorodithioyl)oxy]benzoic acid
Uniqueness
4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of atoms in this compound allows for unique interactions with other molecules, making it valuable for various applications.
Propriétés
Numéro CAS |
632326-96-6 |
|---|---|
Formule moléculaire |
C9H11O5PS |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
4-dimethoxyphosphinothioyloxybenzoic acid |
InChI |
InChI=1S/C9H11O5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
LFCKYIFUMZPQGC-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)OC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)





![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)

![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)


